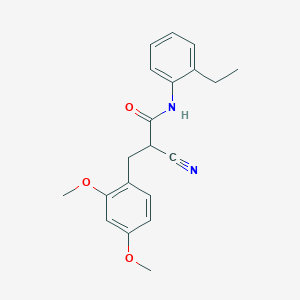

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide

Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is an organic compound with a complex structure, featuring both cyano and amide functional groups

Properties

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-9-10-17(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFUAADRNMWMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with 2-ethylphenylamine to form an imine. This imine is then subjected to a cyanation reaction to introduce the cyano group, followed by an amide formation step to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

- 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-propylphenyl)propanamide

Uniqueness

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is unique due to the presence of both cyano and amide functional groups, which confer distinct reactivity and potential bioactivity. Its specific substitution pattern on the phenyl rings also contributes to its unique chemical properties and applications.

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with 2-ethylphenylamine to form an imine. This imine is then subjected to a cyanation reaction followed by amide formation to yield the final product. Industrial production may optimize these routes for larger scale synthesis using continuous flow reactors and automated systems to enhance yield and purity.

The biological activity of this compound is primarily attributed to its structural features:

- Cyano Group : Acts as an electrophile, interacting with nucleophilic sites in biological molecules, potentially disrupting cellular processes.

- Methoxy Groups : Enhance lipophilicity, facilitating interaction with cell membranes and intracellular targets.

The specific pathways and molecular targets can vary based on the context of use.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (acute monocytic leukemia)

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Doxorubicin | MCF-7 | 0.5 - 1.0 | Topoisomerase inhibition |

| Prodigiosin | MCF-7 | 1.93 | Apoptosis induction |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. In vitro studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further drug development aimed at treating infections.

Case Studies

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in increased caspase activity in MCF-7 cells, indicating a mechanism involving apoptosis. Flow cytometry analysis showed a dose-dependent increase in apoptotic cells .

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy against common pathogens. Results indicated significant inhibition at concentrations lower than those required for cytotoxicity against human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.